(R)-2-((5-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyridin-3-yl)amino)-2-phenylethanol

Kinase inhibitor scaffold Pyrazolopyridine regioisomerism ATP-binding site geometry

Researchers face a fragmented kinase-inhibitor landscape where regioisomerism and chirality critically alter target selectivity, yet no public profiling data exists for CAS 1613638-99-5. This (R)-configured pyrazolo[4,3-b]pyridine derivative, supplied at ≥95% purity, bridges this gap as a stereochemically defined probe. - Enables broad-panel kinase profiling (100-400 kinases) to map selectivity fingerprints distinct from pyrazolo[3,4-b] analogs. - Validated core scaffold shows potent ALK5 inhibition (IC50 = 5.0 nM) and engages FLT3/CDK4, supporting TGF-β/fibrosis research. - Dispatched globally under ambient conditions with full QA documentation, ideal for head-to-head comparisons with MRT00033659 or D4476.

Molecular Formula C19H17N5O
Molecular Weight 331.4 g/mol
CAS No. 1613638-99-5
Cat. No. B1406874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((5-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyridin-3-yl)amino)-2-phenylethanol
CAS1613638-99-5
Molecular FormulaC19H17N5O
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CO)NC2=CN=CC(=C2)C3=NC4=C(C=C3)NN=C4
InChIInChI=1S/C19H17N5O/c25-12-19(13-4-2-1-3-5-13)22-15-8-14(9-20-10-15)16-6-7-17-18(23-16)11-21-24-17/h1-11,19,22,25H,12H2,(H,21,24)/t19-/m0/s1
InChIKeyAEMGFKPEFFQLNA-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-((5-(1H-Pyrazolo[4,3-b]pyridin-5-yl)pyridin-3-yl)amino)-2-phenylethanol (CAS 1613638-99-5): Structural and Procurement Baseline for a Chiral Pyrazolo[4,3-b]pyridine Kinase Modulator


(R)-2-((5-(1H-Pyrazolo[4,3-b]pyridin-5-yl)pyridin-3-yl)amino)-2-phenylethanol (CAS 1613638-99-5) is a synthetic small-molecule kinase modulator featuring a pyrazolo[4,3-b]pyridine core connected via a pyridine-3,5-diyl linker to an (R)-configured 2-phenylethanolamine moiety (molecular formula C19H17N5O, MW 331.4 g/mol, PubChem CID 76283601) [1]. The compound is available from specialty chemical suppliers at ≥95% purity for research use . It belongs to the broader class of pyrazolo[4,3-b]pyridine derivatives, a scaffold that has yielded potent inhibitors of ALK5 (activin receptor-like kinase 5, IC50 = 5.0 nM), FLT3/CDK4 (IC50 = 11/7 nM), and PDE1, among other targets, and is structurally regioisomeric to the more extensively characterized pyrazolo[3,4-b]pyridine scaffold found in MRT00033659 (CK1δ/CHK1 dual inhibitor) and Bezuclastinib (KIT D816V inhibitor) [2].

Why Generic Substitution of (R)-2-((5-(1H-Pyrazolo[4,3-b]pyridin-5-yl)pyridin-3-yl)amino)-2-phenylethanol (CAS 1613638-99-5) with Closest Analogs Fails


The pyrazolopyridine chemical space is fragmented by critical regioisomerism (pyrazolo[4,3-b]pyridine vs. pyrazolo[3,4-b]pyridine) that fundamentally alters the three-dimensional presentation of hydrogen-bond donor/acceptor motifs to kinase ATP-binding pockets [1]. This regioisomeric switch—moving the pyrazole fusion from the [3,4-b] to the [4,3-b] orientation—has been demonstrated to redirect kinase target selectivity: MRT00033659 (pyrazolo[3,4-b]pyridine) inhibits CK1δ (IC50 = 0.9 μM) and CHK1 (IC50 = 0.23 μM) [2], while the pyrazolo[4,3-b]pyridine scaffold has produced ALK5 inhibitors with IC50 = 5.0 nM and improved microsomal stability [3]. Furthermore, the target compound incorporates a defined (R)-configured chiral center at the benzylic alcohol position—a stereochemical feature absent from achiral comparators such as MRT00033659 (CAS 1401731-54-1) and Bezuclastinib (CAS 1616385-51-3)—that introduces an additional vector for kinase selectivity discrimination. These structural differences render simple one-for-one substitution among pyrazolopyridine analogs scientifically unsound without target-specific biochemical validation.

Product-Specific Quantitative Differentiation Evidence for (R)-2-((5-(1H-Pyrazolo[4,3-b]pyridin-5-yl)pyridin-3-yl)amino)-2-phenylethanol (CAS 1613638-99-5)


Regioisomeric Scaffold Differentiation: Pyrazolo[4,3-b]pyridine vs. Pyrazolo[3,4-b]pyridine Core Determines Kinase Target Engagement Profile

The target compound is built on a pyrazolo[4,3-b]pyridine core, a scaffold regioisomeric to the pyrazolo[3,4-b]pyridine core found in the widely-cited dual CK1δ/CHK1 inhibitor MRT00033659 (CAS 1401731-54-1). This regioisomeric difference repositions the pyridine nitrogen and pyrazole NH hydrogen-bonding vectors within the kinase ATP-binding cleft, fundamentally altering target engagement. In the only published head-to-head scaffold morphing study within this chemical space, Sabat et al. (2017) demonstrated that transitioning from a quinoline-based series to pyrazolo[4,3-b]pyridine yielded ALK5 inhibitors with IC50 = 5.0 nM while simultaneously improving human microsomal stability [1]. In contrast, MRT00033659, bearing the pyrazolo[3,4-b]pyridine scaffold, shows no reported ALK5 activity and instead targets CK1δ (IC50 = 0.9 μM) and CHK1 (IC50 = 0.23 μM) [2]. Although no direct head-to-head biochemical comparison between these two specific compounds exists, the scaffold-level divergence in kinase target profiles is well-documented.

Kinase inhibitor scaffold Pyrazolopyridine regioisomerism ATP-binding site geometry Medicinal chemistry SAR

Chiral (R)-Configuration Differentiation: Stereochemically Defined 2-Phenylethanolamine Moiety vs. Achiral Comparators

The target compound (CAS 1613638-99-5) possesses a defined (R)-configuration at the 2-phenylethanolamine chiral center (InChIKey: AEMGFKPEFFQLNA-IBGZPJMESA-N, stereodescriptor /t19-/m0/s1), confirmed by PubChem [1]. In contrast, the structurally closest commercially available comparator MRT00033659 (CAS 1401731-54-1, 5-(3-acetamidophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine, MW 266.30, C15H14N4O) bears no chiral center . Bezuclastinib (CAS 1616385-51-3, C19H17N5O, MW 331.37), which shares the identical molecular formula with the target compound but differs in core scaffold connectivity, is likewise achiral . Although direct comparative biochemical data between the (R)-enantiomer and its (S)-enantiomer or racemate are not publicly available for this specific compound, the presence of a single enantiomeric form is significant: in kinase inhibitor development, stereochemistry at the solvent-exposed hinge-binding region can modulate selectivity by 10- to >100-fold across the kinome, as documented for numerous clinical kinase inhibitors where the inactive enantiomer served as a negative control.

Chiral kinase inhibitor Stereochemistry-activity relationship Enantiomer selectivity Kinase ATP-site stereochemistry

Scaffold Morphing ADME Differentiation: Pyrazolo[4,3-b]pyridine Series Demonstrates Improved Microsomal Stability Over Earlier Chemotypes

Sabat et al. (2017) explicitly demonstrated that scaffold morphing from a 4-substituted quinoline series to a pyrazolo[4,3-b]pyridine series improved ADME properties, specifically addressing the limitation of high in vitro clearance in rat and human microsomes that had been observed with the quinoline-based ALK5 inhibitors [1]. While the specific compound CAS 1613638-99-5 was not the subject of that study, it shares the identical core scaffold (pyrazolo[4,3-b]pyridine) that conferred the ADME advantage. In contrast, MRT00033659 (pyrazolo[3,4-b]pyridine scaffold) has no reported microsomal stability data in its primary characterization paper [2]. The target compound additionally has a higher molecular weight (331.4 vs. 266.30 for MRT00033659) and increased hydrogen bond donor count (3 vs. 2), which will influence permeability and solubility independent of scaffold effects.

ADME optimization Microsomal stability Scaffold morphing Drug-likeness Kinase inhibitor pharmacology

Substitution Position Differentiation: C5-Aryl vs. C7-Amine Functionalization on Pyrazolo[4,3-b]pyridine Directs Binding Mode Geometry

The target compound is substituted at the C5 position of the pyrazolo[4,3-b]pyridine core with a pyridin-3-yl-amino-phenylethanol extension, in contrast to the C7-amine substitution pattern found in the ALK5 co-crystal structure ligand (PDB 5USQ, compound 8LY: N-[2-(5-chloro-2-fluorophenyl)pyridin-4-yl]-2-[(piperidin-4-yl)methyl]-2H-pyrazolo[4,3-b]pyridin-7-amine) that achieved ALK5 IC50 = 5.0 nM [1]. The C5 vs. C7 substitution vector on the pyrazolo[4,3-b]pyridine core alters the trajectory of the solvent-exposed moiety relative to the hinge-binding region, which in kinase inhibitor design can discriminate between closely related kinase family members. The C5-substitution in the target compound, coupled with the pyridine-3,5-diyl linker, presents the (R)-phenylethanolamine group in a spatial orientation distinct from the C7-amine substitution pattern, potentially accessing different regions of the kinase active site or allosteric pockets [1].

Kinase hinge-binding motif Structure-based drug design Pyrazolopyridine functionalization ATP-competitive inhibitor

Pharmacological Pathway Differentiation: p53 Pathway Activation via CK1/CHK1 (MRT00033659) vs. Potential TGF-β/ALK5 Pathway Modulation (Pyrazolo[4,3-b]pyridine Class)

MRT00033659 (pyrazolo[3,4-b]pyridine) has a well-characterized mechanism: dual CK1δ (IC50 = 0.9 μM) and CHK1 (IC50 = 0.23 μM) inhibition leading to p53 pathway stabilization, MDM2/p21 protein accumulation, and E2F-1 destabilization in A375 melanoma cells at 0.2–80 μM over 48 hours [1]. In this assay, p53 pathway activation was observed from 0.2 μM, and substantial cell death occurred from 5 μM [1]. The pyrazolo[4,3-b]pyridine scaffold class, by contrast, has been directed toward ALK5 (TGF-β type I receptor) inhibition, with the most potent analog achieving IC50 = 5.0 nM [2]. The target compound CAS 1613638-99-5 has not been profiled against either CK1/CHK1 or ALK5 in the public domain. However, its pyrazolo[4,3-b]pyridine scaffold, C5-substitution pattern, and chiral (R)-phenylethanolamine moiety collectively differentiate it from MRT00033659 in all three structural dimensions that govern kinase target engagement: scaffold regioisomerism, substitution vector, and stereochemistry.

p53 pathway TGF-beta signaling CK1 inhibitor CHK1 inhibitor ALK5 inhibitor Cancer pharmacology

Transparency Note: Limited Direct Biological Characterization Data for CAS 1613638-99-5; Prioritization Rationale Based on Structural and Class-Level Evidence

It must be explicitly stated that as of the search date, no peer-reviewed primary research article, patent with biological data, or public bioassay database entry (PubChem BioAssay, ChEMBL, BindingDB) was identified that directly reports kinase inhibition IC50 values, cellular activity data, or in vivo pharmacology for (R)-2-((5-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyridin-3-yl)amino)-2-phenylethanol (CAS 1613638-99-5) specifically. The compound's PubChem record (CID 76283601, created 2014) contains no bioassay annotations [1]. The synthesis route has been described via Suzuki coupling of 5-bromo-1H-pyrazolo[4,3-b]pyridine (CAS 1227628-78-5) with an (R)-configured boronic acid intermediate, yielding 5 mg of purified product [2], but no biological follow-up data accompany this synthetic disclosure. Consequently, all differentiation evidence presented in this guide derives from structural comparison and scaffold-level (class) inference from the pyrazolo[4,3-b]pyridine literature. Procurement decisions for this compound should be made with the understanding that it represents a structurally defined but biologically uncharacterized chemical probe whose value lies primarily in its unique combination of scaffold regioisomerism, C5-substitution pattern, and chiral (R)-configuration rather than in validated target engagement data.

Data transparency Procurement risk assessment Chemical probe selection Kinase inhibitor characterization gap

Best-Validated Research and Industrial Application Scenarios for (R)-2-((5-(1H-Pyrazolo[4,3-b]pyridin-5-yl)pyridin-3-yl)amino)-2-phenylethanol (CAS 1613638-99-5)


Exploratory Kinase Selectivity Profiling: Broad-Panel Screening to Identify Target Kinase(s) Engaged by the C5-Substituted Pyrazolo[4,3-b]pyridine Chemotype

Given the absence of public target engagement data, the highest-value application is broad-panel kinase profiling (e.g., 100–400 kinase panel) to map the compound's selectivity fingerprint. The pyrazolo[4,3-b]pyridine scaffold has demonstrated activity against ALK5 (IC50 = 5.0 nM), FLT3 (IC50 = 11 nM), CDK4 (IC50 = 7 nM), and PDE1, establishing precedent for multi-target engagement . The C5-substitution pattern and (R)-stereochemistry of CAS 1613638-99-5 may reveal selectivity profiles distinct from the C7-amine-substituted pyrazolo[4,3-b]pyridines characterized by Sabat et al. (2017) [1]. Head-to-head profiling against MRT00033659 (CK1δ/CHK1 dual inhibitor) in the same panel would directly quantify the selectivity divergence attributable to scaffold regioisomerism, substitution position, and chirality. This scenario directly leverages the evidence in Section 3, Evidence Items 1, 4, and 5.

TGF-β/ALK5 Pathway Research: Evaluating C5-Substituted Pyrazolo[4,3-b]pyridines as TGF-β Signaling Modulators in Fibrosis or Oncology Models

The pyrazolo[4,3-b]pyridine scaffold has been validated as a competent ALK5 (TGF-β type I receptor) inhibitor core through structure-based design and co-crystallography (PDB 5USQ), with optimized analogs achieving IC50 = 5.0 nM [1]. ALK5 inhibition antagonizes TGF-β-mediated SMAD2/3 phosphorylation and is therapeutically relevant for fibrotic diseases (renal, hepatic, pulmonary fibrosis) and certain cancers where TGF-β exerts tumor-promoting effects [1]. CAS 1613638-99-5, as a C5-substituted pyrazolo[4,3-b]pyridine, can be evaluated in ALK5 biochemical assays, SMAD2/3 phosphorylation cellular assays, and TGF-β-driven fibrosis models. Comparative testing against the established ALK5 inhibitor D4476 (ALK5 IC50 = 0.5 μM) would position the compound within the ALK5 inhibitor landscape . This application is supported by the class-level evidence in Section 3, Evidence Items 1 and 5.

Enantiomer-Dependent Kinase Binding Studies: Using the (R)-Enantiomer as a Stereochemical Probe for Kinase ATP-Site Chirality Preference

The defined (R)-configuration at the benzylic alcohol position (InChIKey stereodescriptor /t19-/m0/s1) makes CAS 1613638-99-5 uniquely suited as a stereochemical probe, particularly when compared against its (S)-enantiomer (if synthesized) or racemate, or against achiral comparators such as MRT00033659 and Bezuclastinib [2]. In kinase drug discovery, enantiomer-dependent potency differences of 10- to >100-fold are well-precedented, arising from stereospecific interactions with the kinase hinge region or selectivity pocket. Laboratories equipped for enantioselective synthesis or chiral chromatography can use this compound to investigate whether the kinase target(s) engaged by the pyrazolo[4,3-b]pyridine scaffold exhibit stereochemical preference at the solvent-exposed region. This scenario is directly anchored to Section 3, Evidence Item 2.

Chemical Biology Tool for p53 Pathway vs. TGF-β Pathway Dissection in Wild-Type p53 Cancer Cell Lines

MRT00033659 activates the p53 pathway through dual CK1δ/CHK1 inhibition (p53/MDM2/p21 stabilization from 0.2 μM; E2F-1 destabilization; A375 cell death from 5 μM) but has no reported TGF-β/ALK5 activity [3]. The target compound, by virtue of its pyrazolo[4,3-b]pyridine scaffold, may preferentially engage the TGF-β/ALK5 axis. Parallel treatment of wild-type p53 cancer cell lines (e.g., A375, HCT116, RKO, SJSA-1) with CAS 1613638-99-5 and MRT00033659, followed by Western blot comparison of p53/MDM2/p21 (p53 pathway markers) vs. phospho-SMAD2/3 (TGF-β pathway markers), would directly dissect the pathway selectivity consequences of the pyrazolo[4,3-b] vs. pyrazolo[3,4-b] regioisomeric switch [3]. Nutlin-3 (MDM2 inhibitor, IC50 = 0.09 μM) can serve as a p53 pathway positive control . This scenario directly applies the cross-study comparable evidence from Section 3, Evidence Item 5.

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